2-Chloroanthraquinone
Overview
Description
2-Chloroanthraquinone is an organic compound with the molecular formula C14H7ClO2. It is a derivative of anthraquinone, where one hydrogen atom is replaced by a chlorine atom at the second position. This compound is known for its pale yellow needle-like crystals and is primarily used as an intermediate in the production of dyes and pigments .
Mechanism of Action
Target of Action
It is known that anthraquinones, the parent compound of 2-chloroanthraquinone, interact with various biological targets
Mode of Action
Anthraquinones are known to interact with their targets through various mechanisms, potentially involving single electron transfer (SET) . The chlorine substitution in this compound may alter these interactions, but specific details are currently unknown.
Biochemical Pathways
Anthraquinones are known to influence several biochemical pathways
Result of Action
It has been evaluated as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method , suggesting it may have applications in analytical chemistry.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloroanthraquinone are not fully understood due to limited research. It is known that anthraquinone derivatives, like this compound, can interact with various biomolecules. For instance, they can serve as a redox catalyst in certain biochemical reactions .
Cellular Effects
It is known that anthraquinone derivatives can potentially cause skin irritation and may be harmful if swallowed
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Anthraquinone derivatives are known to exert their effects through single electron transfer (SET). The anthraquinone oxidizes the reducing end of polysaccharides in the pulp, i.e., cellulose and hemicellulose, thereby protecting it from alkaline degradation .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that anthraquinone derivatives are stable under normal temperatures and pressures .
Metabolic Pathways
Anthraquinone derivatives are known to be involved in various metabolic processes, including glucose metabolism .
Transport and Distribution
It is known that anthraquinone derivatives are poorly soluble in water but soluble in hot organic solvents .
Subcellular Localization
It is known that anthraquinone derivatives are insoluble in water, suggesting that they may localize in hydrophobic regions of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroanthraquinone can be synthesized by condensing phthalic anhydride with chlorobenzene to form p-chlorobenzoylbenzoic acid, which is then cyclized using sulfuric acid . Another method involves the chlorination of anthraquinone in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of anthraquinone using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-1,4-dione.
Reduction: Reduction of this compound can yield 2-chloroanthracene.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: this compound-1,4-dione.
Reduction: 2-Chloroanthracene.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
2-Chloroanthraquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Industry: It is used in the production of hydrogen peroxide and as a catalyst in the pulping process.
Comparison with Similar Compounds
- 1-Chloroanthraquinone
- 2,6-Diaminoanthraquinone
- 1,5-Diaminoanthraquinone
- Anthraquinone-2-carboxylic acid
- 1-Aminoanthraquinone
Comparison: 2-Chloroanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. For instance, its chlorine substitution at the second position makes it more reactive towards nucleophilic substitution compared to 1-Chloroanthraquinone .
Properties
IUPAC Name |
2-chloroanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCTSIVDAWGFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049213 | |
Record name | 2-Chloroanthraquinone | |
Source | EPA DSSTox | |
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Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey or green powder; [Alfa Aesar MSDS] | |
Record name | 2-Chloroanthraquinone | |
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CAS No. |
131-09-9 | |
Record name | 2-Chloroanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-09-9 | |
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Record name | 2-Chloroanthraquinone | |
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Record name | 2-CHLOROANTHRAQUINONE | |
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Record name | 9,10-Anthracenedione, 2-chloro- | |
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Record name | 2-Chloroanthraquinone | |
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Record name | 2-chloroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.556 | |
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Record name | 2-Chloroanthraquinone | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZD4DU5A9G | |
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Retrosynthesis Analysis
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